![molecular formula C18H25NO6 B14761941 Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate](/img/structure/B14761941.png)
Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate is an organic compound with a complex structure that includes a benzoate core and two tert-butoxycarbonyl (Boc) groups. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate typically involves the reaction of 4-aminobenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate undergoes various chemical reactions, including:
Hydrolysis: The Boc groups can be removed under acidic conditions to yield the free amine.
Substitution: The ester group can be substituted with other nucleophiles under basic conditions.
Oxidation and Reduction: The aromatic ring can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or trifluoroacetic acid.
Substitution: Common reagents include sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used.
Major Products Formed
Hydrolysis: Yields 4-aminobenzoic acid and tert-butanol.
Substitution: Produces various substituted benzoates depending on the nucleophile used.
Oxidation and Reduction: Forms oxidized or reduced derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate primarily involves its role as a protecting group. The Boc groups protect the amine functionality during chemical reactions, preventing unwanted side reactions. The compound can be deprotected under acidic conditions to reveal the free amine, which can then participate in further reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-({[4-(propan-2-yl)phenoxy]carbonyl}amino)benzoate
- Methyl 4-[({2-[bis(propan-2-yl)amino]ethyl}amino)methyl]benzoate
Uniqueness
Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate is unique due to its dual Boc protection, which provides enhanced stability and selectivity in synthetic applications. This makes it particularly valuable in complex organic syntheses where multiple functional groups need to be protected .
Propiedades
Fórmula molecular |
C18H25NO6 |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate |
InChI |
InChI=1S/C18H25NO6/c1-17(2,3)24-15(21)19(16(22)25-18(4,5)6)13-10-8-12(9-11-13)14(20)23-7/h8-11H,1-7H3 |
Clave InChI |
KPZRIRFHDJEZSR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C1=CC=C(C=C1)C(=O)OC)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,18S,19S)-5',7,9,13-tetramethyl-19-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-one](/img/structure/B14761862.png)


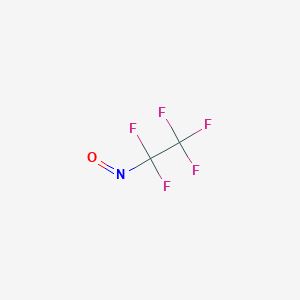
![L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-](/img/structure/B14761892.png)

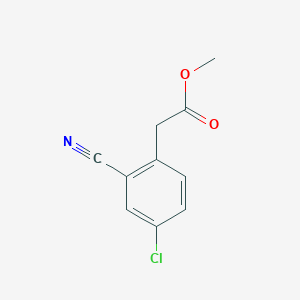

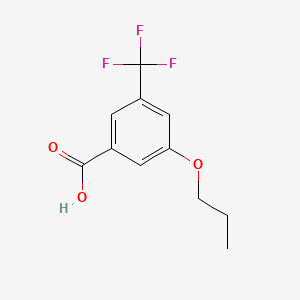
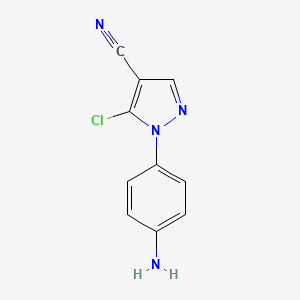
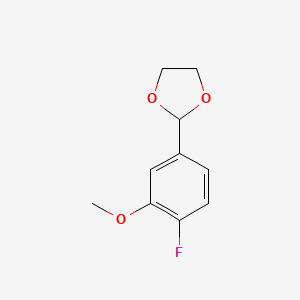
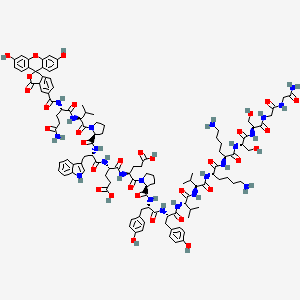

![Chryseno[1,2-b]oxirene](/img/structure/B14761956.png)
